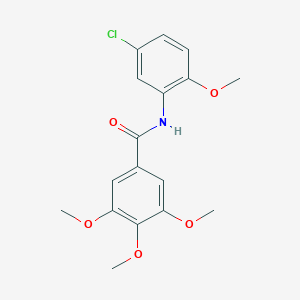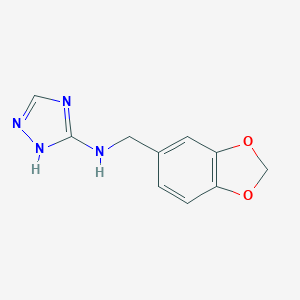![molecular formula C17H13ClN4S B275703 3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)
3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has been of great interest to the scientific community due to its potential as a therapeutic agent. This compound is a member of the triazolothiadiazine family and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are important for the maintenance of cell shape and division, and their disruption can lead to cell death.
Biochemical and Physiological Effects:
3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments is its high potency against cancer cells. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity to normal cells needs to be further investigated.
Future Directions
Future research on 3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine could focus on improving its solubility and reducing its toxicity to normal cells. It could also be studied in combination with other anti-cancer agents to enhance its efficacy. Furthermore, its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, could be explored.
Synthesis Methods
The synthesis of 3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-chlorobenzylamine with 2-aminothiophenol in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with triethylorthoformate and sodium azide to obtain the final product.
Scientific Research Applications
3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C17H13ClN4S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13ClN4S/c18-14-8-6-13(7-9-14)15-11-23-17-20-19-16(22(17)21-15)10-12-4-2-1-3-5-12/h1-9,11,21H,10H2 |
InChI Key |
OMKOTQTTYUIQPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2NC(=CS3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)


![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)


![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)